molecular formula C21H16N2O6 B6413504 2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% CAS No. 1261907-83-8

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95%

Cat. No. B6413504
CAS RN: 1261907-83-8
M. Wt: 392.4 g/mol
InChI Key: LLJZVLLMCIOKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% (abbreviated as 2-4Cbz-APNB) is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid, which is an aromatic carboxylic acid. 2-4Cbz-APNB is a white crystalline solid that is soluble in water and organic solvents. It is a widely used reagent in chemical synthesis, and has been utilized in a variety of scientific research applications, including drug development and biomedical research.

Scientific Research Applications

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in drug development, as it can be used to synthesize a variety of compounds that can be used as potential drugs. It has also been used in biomedical research, as it can be used to synthesize compounds that can be used as biomarkers or diagnostics. In addition, it has been used in chemical synthesis, as it can be used to synthesize a variety of compounds.

Mechanism of Action

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% is an organic compound that can be used in a variety of scientific research applications. It is an aromatic carboxylic acid that can be used to synthesize a variety of compounds. It is believed that the mechanism of action of 2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% is based on its ability to interact with other molecules. Specifically, it is thought to interact with proteins, enzymes, and other molecules in order to catalyze reactions.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It is believed to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on a variety of enzymes, such as cytochrome P450, acetylcholinesterase, and phosphodiesterase. In addition, it has been shown to have an inhibitory effect on the activity of a variety of proteins, such as cyclooxygenase-2, and to have a stimulatory effect on the activity of a variety of other proteins, such as tyrosine kinases.

Advantages and Limitations for Lab Experiments

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and easy availability. In addition, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, one of the main limitations is its potential toxicity, as it can be toxic if not handled properly.

Future Directions

There are a variety of potential future directions for the use of 2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% in scientific research. One potential direction is the use of 2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% in drug development, as it can be used to synthesize a variety of compounds that can be used as potential drugs. Another potential direction is the use of 2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% in biomedical research, as it can be used to synthesize compounds that can be used as biomarkers or diagnostics. Additionally, it could be used in chemical synthesis, as it can be used to synthesize a variety of compounds. Finally, it could be used in the development of new materials, as it can be used to synthesize a variety of polymers and other materials.

Synthesis Methods

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid, 95% can be synthesized through a variety of methods. One common method involves the reaction of 4-nitrobenzoic acid with 4-carbobenzyloxy-aminophenol in an acidic medium. This reaction is carried out at temperatures of around 80°C, and the resulting product is a white crystalline solid. The reaction can be further optimized by varying the reaction conditions, such as the temperature, pH, and reaction time.

properties

IUPAC Name

4-nitro-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-20(25)18-11-10-17(23(27)28)12-19(18)15-6-8-16(9-7-15)22-21(26)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJZVLLMCIOKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cbz-Aminopheny)-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.